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2-Amino-4-bromo-6-iodophenol Documentation Hub

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  • Product: 2-Amino-4-bromo-6-iodophenol
  • CAS: 855836-12-3

Core Science & Biosynthesis

Foundational

molecular weight and formula of 2-Amino-4-bromo-6-iodophenol

This guide serves as a high-level technical reference for 2-Amino-4-bromo-6-iodophenol , a critical intermediate in the synthesis of polysubstituted benzoxazoles and complex biaryl scaffolds. Chemo-Orthogonal Scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical reference for 2-Amino-4-bromo-6-iodophenol , a critical intermediate in the synthesis of polysubstituted benzoxazoles and complex biaryl scaffolds.

Chemo-Orthogonal Scaffolds in Medicinal Chemistry

Part 1: Chemical Identity & Physical Properties

This molecule is not merely a halogenated phenol; it is a tri-functionalized core designed for sequential, orthogonal functionalization.[1] Its value lies in the reactivity gap between the C–I and C–Br bonds, allowing for programmable assembly of drug candidates.[1]

Core Data Matrix
PropertyValueTechnical Note
IUPAC Name 2-Amino-4-bromo-6-iodophenolPosition 1 is -OH; numbering prioritizes OH > NH2.
CAS Number 855836-12-3 Note: Often custom synthesized; verify batch COA.
Molecular Formula C₆H₅BrINO High halogen content significantly increases density.[1]
Molecular Weight 313.92 g/mol Monoisotopic Mass: ~312.86 g/mol .[1]
Appearance Off-white to beige powderDarkens upon oxidation/light exposure (store under Argon).
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, DCM).[1]
pKa (Predicted) ~7.5 (Phenolic OH)Acidified by electron-withdrawing halogens (Br, I).
Structural Analysis

The substitution pattern is critical for its application logic:

  • Positions 1 & 2 (OH, NH₂): A "1,2-dinucleophile" motif ready for condensation with aldehydes or carboxylic acids to form benzoxazoles .[1]

  • Position 6 (Iodine): The "Soft" Electrophile. The C–I bond is weaker and more polarizable, making it the site of first oxidative addition in Pd-catalyzed couplings.[1]

  • Position 4 (Bromine): The "Hard" Electrophile. The C–Br bond remains inert during the first coupling event (at low temperatures), allowing for a second, distinct diversification step later.[1]

Part 2: Synthesis & Validation (The "Gold Standard" Protocol)[1]

Direct iodination of 2-amino-4-bromophenol is risky due to oxidation of the amino group (forming quinones). The most robust route utilizes a nitro-precursor followed by chemoselective reduction.

Synthetic Route: The Nitro-Reduction Strategy

Step 1: Regioselective Iodination Start with 4-Bromo-2-nitrophenol . The nitro group deactivates the ring but directs the electrophilic iodine to the unoccupied ortho position (Position 6).[1]

  • Reagents:

    
    , 
    
    
    
    (oxidant),
    
    
    (catalyst).[1]
  • Mechanism:[2][3] Electrophilic Aromatic Substitution (EAS).[1]

Step 2: Chemoselective Reduction (The Critical Step) Standard catalytic hydrogenation (


, Pd/C) is forbidden  here, as it will strip the Iodine and Bromine atoms (hydrodehalogenation).[1]
  • Recommended Protocol: Iron powder reduction (Bechamp) or Sodium Dithionite (

    
    ).
    
  • Why: These methods reduce the

    
     to 
    
    
    
    without touching the aryl halide bonds.
Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromo-2-nitrophenol (Starting Material) Inter Intermediate: 4-Bromo-6-iodo-2-nitrophenol Start->Inter I2, H2O2, H2SO4 (Ortho-Iodination) Product TARGET: 2-Amino-4-bromo-6-iodophenol Inter->Product Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) Warning AVOID: H2/Pd-C (Causes Dehalogenation) Inter->Warning

Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation risks.

Quality Control & Validation

To validate the identity of the product, look for these specific NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • Protons: You will see two doublets (or meta-coupled singlets) in the aromatic region (approx 7.0 - 7.8 ppm).

    • Shift Logic: The proton between Br and I (Position 5) will be significantly deshielded compared to the proton between OH and Br (Position 3).[1]

    • Exchangeables: Broad singlets for

      
       (~9-10 ppm) and 
      
      
      
      (~5-6 ppm).
  • Mass Spectrometry:

    • Look for the specific isotope pattern.[1] Br (79/81) gives a 1:1 doublet.[1] Iodine (127) adds mass.[1]

    • M+H should show the characteristic "Br isotope split" separated by 2 mass units.[1]

Part 3: Applications in Drug Discovery

The primary utility of 2-Amino-4-bromo-6-iodophenol is in Fragment-Based Drug Discovery (FBDD) . It serves as a linchpin for creating libraries of benzoxazoles.[1]

The "Halogen Dance" (Orthogonal Coupling)

Researchers can exploit the reactivity difference between the C-I and C-Br bonds.

  • Reaction A (Low Temp): Suzuki-Miyaura coupling at C-6 (Iodine) . The C-Br bond remains intact.

  • Reaction B (Cyclization): Condensation with an aldehyde to close the Benzoxazole ring.[1]

  • Reaction C (High Temp): Suzuki or Buchwald-Hartwig coupling at C-4 (Bromine) .

Reactivity Map[1]

ReactivityMap Center 2-Amino-4-bromo-6-iodophenol (C6H5BrINO) Path1 Path A: C-6 Functionalization (Suzuki Coupling @ 25°C) Center->Path1 Pd(0), Ar-B(OH)2 (Iodine Reacts First) Path2 Path B: Heterocycle Formation (Condensation w/ R-CHO) Center->Path2 Triethyl Orthoformate or Aldehydes Result1 4-Bromo-6-Aryl-2-aminophenol Path1->Result1 Result2 5-Bromo-7-iodo-benzoxazole Path2->Result2 Final Multisubstituted Benzoxazole (Kinase Inhibitor Scaffolds) Result1->Final Cyclization + 2nd Coupling Result2->Final Sequential Couplings

Figure 2: Divergent synthesis pathways utilizing orthogonal halogen reactivity.

Part 4: Safety & Handling

  • Light Sensitivity: The C–I bond is photolabile.[1] Store in amber vials wrapped in foil.

  • Oxidation: Aminophenols are prone to air oxidation.[1] Store under Nitrogen or Argon at -20°C for long-term stability.

  • Hazards: Treat as a potential sensitizer and irritant (H315, H319).[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23270181 (Isomer Analogues and Computed Properties).[1] Retrieved from [Link]

  • Li, X., et al. (2020). Ir(III)-Catalyzed Direct C–H Functionalization... for Producing 2-Hydroxy-2′-amino-1,2′-biaryl Scaffolds. Chemical Communications.[1] (Context on Aminophenol Coupling). Retrieved from [Link]

  • PrepChem. Synthesis of 2-amino-4,6-dibromophenol (Methodology Analogue). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-6-iodophenol

This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-iodophenol, a halogenated aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-iodophenol, a halogenated aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document synthesizes information from commercial suppliers and extrapolates from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Halogenated Phenols

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and polymers[1]. The introduction of halogen atoms onto the phenol scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation is a powerful tool for modulating the bioactivity and pharmacokinetic profiles of drug candidates[2]. 2-Amino-4-bromo-6-iodophenol, with its unique pattern of amino, bromo, and iodo substituents, represents a promising, albeit understudied, building block for the synthesis of novel bioactive molecules. Aminophenols and their derivatives are widely used as intermediates in the synthesis of dyes, hair coloring products, antioxidants, and pharmaceuticals[3][4].

Physicochemical Properties

Detailed experimental data for 2-Amino-4-bromo-6-iodophenol is not extensively documented in public repositories. The following table summarizes available information from commercial suppliers and includes predicted properties based on its structure.

PropertyValueSource
Molecular Formula C₆H₅BrINOCymitQuimica[5]
Molecular Weight 313.92 g/mol CymitQuimica[5]
Appearance Light brown powderCymitQuimica[5]
CAS Number 855836-12-3CymitQuimica[5]

Chemical Structure

The chemical structure of 2-Amino-4-bromo-6-iodophenol is presented below. The strategic placement of the amino, bromo, and iodo groups on the phenolic ring offers multiple sites for further chemical modification.

Caption: 2D structure of 2-Amino-4-bromo-6-iodophenol.

Hypothetical Synthesis Protocol

The synthesis could proceed as follows:

Step 1: Halogenation of a Phenolic Precursor The synthesis would likely begin with a simpler phenol and introduce the halogen substituents in a controlled manner. For instance, starting with 2-aminophenol, one could perform electrophilic bromination and iodination. However, controlling the regioselectivity of these reactions can be challenging.

A more controlled approach might involve the synthesis of the corresponding nitro-phenol followed by reduction.

Step 2: Reduction of the Nitro Group A common method for the reduction of a nitro group to an amine in the presence of sensitive functional groups is catalytic hydrogenation.

Exemplary Protocol (Hypothetical): Reduction of 2-Nitro-4-bromo-6-iodophenol

  • Materials:

    • 2-Nitro-4-bromo-6-iodophenol (starting material)

    • Ethanol (or other suitable solvent)

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Hydrogen gas (H₂)

    • Inert gas (e.g., Nitrogen or Argon)

    • Standard laboratory glassware and hydrogenation apparatus

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve 2-Nitro-4-bromo-6-iodophenol in ethanol.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Seal the reaction vessel and purge with an inert gas to remove any oxygen.

    • Introduce hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-bromo-6-iodophenol.

    • Purify the crude product by recrystallization or column chromatography.

G start Dissolve 2-Nitro-4-bromo-6-iodophenol in Ethanol add_catalyst Add Pd/C Catalyst start->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert introduce_h2 Introduce H₂ Gas purge_inert->introduce_h2 react Stir at Room Temperature introduce_h2->react monitor Monitor Reaction (TLC/HPLC) react->monitor vent_purge Vent H₂ and Purge monitor->vent_purge filter Filter to Remove Catalyst vent_purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end 2-Amino-4-bromo-6-iodophenol purify->end

Caption: Hypothetical workflow for the synthesis of 2-Amino-4-bromo-6-iodophenol.

Potential Biological Activities and Applications in Drug Development

While specific biological data for 2-Amino-4-bromo-6-iodophenol is scarce, the activities of related halogenated and aminophenolic compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Antimicrobial Agents: Halogenated compounds, particularly those of marine origin, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties[2][6]. The presence of bromine and iodine in the target molecule could confer potent antimicrobial activity.

  • Anticancer Agents: Many phenolic compounds have been investigated for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation[7]. The specific substitution pattern of 2-Amino-4-bromo-6-iodophenol could lead to novel interactions with cancer-related targets.

  • Enzyme Inhibitors: The phenolic hydroxyl and amino groups can participate in hydrogen bonding and other interactions within the active sites of enzymes. The halogen atoms can further enhance binding affinity through halogen bonding. This makes the compound a candidate for screening against various enzyme targets.

  • Building Block for Complex Molecules: Perhaps the most immediate application for this compound is as a versatile chemical intermediate. The amino group can be readily diazotized and converted to a variety of other functional groups. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Safety and Handling

Specific toxicology data for 2-Amino-4-bromo-6-iodophenol is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Amino-4-bromo-6-iodophenol is a unique, polysubstituted aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and bioactivities are yet to be established, its structural features suggest it could be a valuable precursor for the development of novel therapeutic agents and other functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Aminophenols. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Resources and Biological Activities of Natural Polyphenols. (2015). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • 4-Bromo-2-chloro-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • CID 5381226. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). MDPI. Retrieved February 7, 2024, from [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Hindawi. Retrieved February 7, 2024, from [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2018). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Retrieved February 7, 2024, from [Link]

  • 2-Bromo-4-chloro-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Aminophenol Market: Essential Building Block for Dyes and Pharmaceuticals. (2026). BriefingWire. Retrieved February 7, 2024, from [Link]

  • Mass spectrometric detection of the Gibbs reaction for phenol analysis. (2014). PubMed. Retrieved February 7, 2024, from [Link]

  • 1-Hydroxypropan-2-olate;3-oxododecanoic acid. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • (PDF) Phenolic Compounds - Biological Activity. (2017). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: from development to method validation. (2013). PubMed. Retrieved February 7, 2024, from [Link]

  • Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Phenol Synthesis Part I. (n.d.). SlidePlayer. Retrieved February 7, 2024, from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2021). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • 2-Bromo-6-iodophenol. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Functionalization of 2-Amino-4-bromo-6-iodophenol

Executive Summary The scaffold 2-Amino-4-bromo-6-iodophenol (CAS 855836-12-3) represents a high-value "privileged structure" for the rapid assembly of diversity-oriented heterocyclic libraries. Its unique substitution pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Amino-4-bromo-6-iodophenol (CAS 855836-12-3) represents a high-value "privileged structure" for the rapid assembly of diversity-oriented heterocyclic libraries. Its unique substitution pattern—containing an amino-phenol core flanked by two distinct halogens (iodine and bromine)—allows for orthogonal functionalization .

By exploiting the significant bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), researchers can perform sequential, site-selective cross-coupling reactions. Furthermore, the amino-phenol motif serves as a direct precursor to benzoxazoles , a pharmacophore prevalent in anti-inflammatory, antimicrobial, and kinase inhibitor therapeutics.

This guide details the protocols for transforming this precursor into 5,7-disubstituted benzoxazoles, ensuring high regiocontrol and chemical yield.

Strategic Analysis & Reactivity Profile

Successful utilization of this scaffold relies on understanding the reactivity hierarchy of its four functional groups:

  • Hydroxyl (-OH) & Amino (-NH₂): Nucleophilic centers. They must be either protected or cyclized early to prevent catalyst poisoning or side reactions during metal-catalyzed couplings. Recommendation: Early-stage cyclization to benzoxazole is the most efficient strategy, simultaneously "protecting" both groups within the heterocycle.

  • Iodide (C-6): The most reactive electrophilic site. It undergoes oxidative addition with Pd(0) rapidly, often at room temperature or mild heating. In the benzoxazole core, this becomes Position 7 .

  • Bromide (C-4): Less reactive.[1] Requires higher temperatures or electron-rich ligands to undergo oxidative addition. In the benzoxazole core, this becomes Position 5 .

Structural Transformation Mapping

When 2-Amino-4-bromo-6-iodophenol cyclizes to form a benzoxazole:

  • C-1 (OH) becomes the O-1 bridgehead.

  • C-2 (NH₂) becomes the N-3 bridgehead.

  • C-6 (Iodo) maps to Position 7 (ortho to Oxygen).

  • C-4 (Bromo) maps to Position 5 (meta to Oxygen).

Target Scaffold: 5-Bromo-7-iodobenzoxazole

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and reaction pathways for this scaffold.

G cluster_legend Reactivity Hierarchy Start 2-Amino-4-bromo- 6-iodophenol Cyclization Cyclization (Aldehyde/TEOF) Start->Cyclization Step 1: Core Formation Scaffold 5-Bromo-7-iodo benzoxazole Cyclization->Scaffold Yields Rigid Core Suzuki1 Suzuki Coupling 1 (Site-Selective C-7) Scaffold->Suzuki1 Step 2: Mild Conditions (Targeting C-I) Intermediate 5-Bromo-7-aryl benzoxazole Suzuki1->Intermediate Retains C-Br Suzuki2 Suzuki Coupling 2 (C-5 Functionalization) Intermediate->Suzuki2 Step 3: Harsh Conditions (Targeting C-Br) Final 5,7-Diaryl benzoxazole Library Suzuki2->Final Final Library Legend1 Iodine (C7) > Bromine (C5)

Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C-I and C-Br bonds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-iodobenzoxazole (Cyclization)

This step locks the amino-phenol core into a stable heterocycle. We utilize Triethyl Orthoformate (TEOF) for the C-2 unsubstituted derivative, or an aldehyde for C-2 substituted analogs.

Reagents:

  • 2-Amino-4-bromo-6-iodophenol (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (3.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv, cat.)

  • Solvent: Ethanol or Toluene

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-bromo-6-iodophenol (10 mmol) in Ethanol (50 mL).

  • Add: Add TEOF (30 mmol) and catalytic pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (benzoxazole).

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Note: The product, 5-bromo-7-iodobenzoxazole , is stable and can be stored.

Protocol B: Site-Selective Suzuki Coupling at C-7 (Iodo)

This protocol selectively engages the C-I bond while leaving the C-Br bond intact.

Mechanistic Insight: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br. By using a mild base and moderate temperature, we kinetically favor the C-7 product.

Reagents:

  • 5-Bromo-7-iodobenzoxazole (1.0 equiv)

  • Aryl Boronic Acid (R¹-B(OH)₂) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Degas: Sparge solvents with Nitrogen or Argon for 15 minutes.

  • Combine: In a reaction vial, combine the benzoxazole substrate, Aryl Boronic Acid, and Pd(PPh₃)₄.

  • Solvate: Add the degassed solvent and aqueous base.

  • Reaction: Heat to 60°C (Oil bath).

    • Critical Control: Do not exceed 70°C. Higher temperatures increase the risk of competitive coupling at the Bromine site.

  • Monitor: Check TLC/LCMS after 2 hours. The reaction is typically complete within 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (SiO₂, gradient elution).

    • Result:5-Bromo-7-(aryl)benzoxazole .

Protocol C: Functionalization of C-5 (Bromo)

With the C-7 position functionalized, the C-5 Bromine can now be targeted using more forcing conditions or highly active catalyst systems.

Reagents:

  • 5-Bromo-7-(aryl)benzoxazole (1.0 equiv)

  • Aryl Boronic Acid (R²-B(OH)₂) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMF

Procedure:

  • Combine: Mix substrate, boronic acid, base, and catalyst in a pressure vial.

  • Solvate: Add solvent (degassed).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The C-Br bond requires higher activation energy.

  • Workup: Standard aqueous extraction.

  • Purification: Flash chromatography.

    • Result:5,7-Diarylbenzoxazole .

Quantitative Data Summary

The following table summarizes expected outcomes based on standard reactivity trends for halophenols and benzoxazoles [1, 2].

Reaction StepTarget SiteCatalyst SystemTemp (°C)Typical YieldSelectivity (I:Br)
Cyclization N/O CorepTSA / TEOF8085-95%N/A
Coupling 1 C-7 (Iodo)Pd(PPh₃)₄ / Na₂CO₃6075-88%> 20:1
Coupling 2 C-5 (Bromo)Pd(dppf)Cl₂ / K₃PO₄10070-85%N/A

Troubleshooting & Optimization

  • Issue: Loss of Selectivity (Coupling at Br during Step 2).

    • Cause: Temperature too high or catalyst too active (e.g., using XPhos or SPhos for the Iodo coupling).

    • Solution: Lower temperature to 40-50°C. Switch to a less electron-rich ligand like PPh₃.

  • Issue: Dehalogenation (Loss of I or Br without coupling).

    • Cause: Hydride source present (often from solvent impurities or excess alcohol) or Pd-H species formation.

    • Solution: Ensure solvents are anhydrous and high purity. Avoid secondary alcohols as solvents if possible.

  • Issue: Incomplete Cyclization.

    • Cause: Wet solvent or insufficient acid catalyst.

    • Solution: Use molecular sieves in the cyclization step or switch to a stronger oxidant system (e.g., PhI(OAc)₂) if using an aldehyde.

References

  • BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol. (Accessed 2023).[2][3] Link

  • Soni, S. et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 2023, 13, 24093-24111.[4] Link

  • Lara, R. et al. One-Pot Reactions of Triethyl Orthoformate with Amines. University of Minho, 2023. Link

  • Fairlamb, I. J. S. Suzuki–Miyaura cross-coupling reactions of halophenols. Organic & Biomolecular Chemistry.[1][2][4][5][6][7] (General reactivity reference).

Sources

Application

one-pot synthesis methods involving 2-Amino-4-bromo-6-iodophenol

Application Note: High-Value Heterocycle Construction Using 2-Amino-4-bromo-6-iodophenol Executive Summary 2-Amino-4-bromo-6-iodophenol (CAS: 1261266-46-9) represents a "privileged scaffold" in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Heterocycle Construction Using 2-Amino-4-bromo-6-iodophenol

Executive Summary

2-Amino-4-bromo-6-iodophenol (CAS: 1261266-46-9) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers three distinct axes of orthogonal reactivity:

  • Amphoteric Condensation: The ortho-aminophenol motif allows for rapid cyclization to benzoxazoles.

  • Labile C-I Bond (C7 in benzoxazole): High reactivity toward Palladium-catalyzed oxidative addition, enabling site-selective cross-coupling at room temperature or mild heating.

  • Robust C-Br Bond (C5 in benzoxazole): Lower reactivity, allowing this position to remain intact during initial transformations, serving as a handle for late-stage diversification.

This guide details the protocols for utilizing this scaffold in one-pot sequences to generate 5-bromo-7-substituted benzoxazoles, a core structure found in various bioactive alkaloids and kinase inhibitors.

Part 1: Strategic Analysis & Chemoselectivity

Before executing the protocols, researchers must understand the atom-mapping change from the phenol precursor to the benzoxazole product.

Regiochemical Mapping:

  • Precursor Position 4 (Bromine): Becomes Position 5 in the benzoxazole ring.

  • Precursor Position 6 (Iodine): Becomes Position 7 in the benzoxazole ring.

The C7-Iodine is sterically crowded (adjacent to the heteroatom) but electronically activated. The C5-Bromine is less hindered but requires higher activation energy. This difference is the basis for the Sequential One-Pot Protocol .

ReactionLogic Start 2-Amino-4-bromo-6-iodophenol Step1 Condensation (Aldehyde) Start->Step1 + R-CHO Inter Schiff Base Intermediate Step1->Inter Step2 Oxidative Cyclization Inter->Step2 Oxidant Prod1 5-Bromo-7-iodo-2-arylbenzoxazole Step2->Prod1 Step3 Chemoselective Suzuki (Pd) Prod1->Step3 R'-B(OH)2, RT Final 5-Bromo-7-aryl-2-arylbenzoxazole Step3->Final

Figure 1: The logical flow of the one-pot sequential synthesis. Note the preservation of the Bromine atom until the final stage.

Part 2: Preparation of the Scaffold (Pre-requisite)

Commercially available 2-amino-4-bromo-6-iodophenol can be expensive or impure. For gram-scale applications, we recommend synthesizing it from 4-bromo-2-nitrophenol.

Protocol A: Iodination-Reduction Sequence Note: This is a preparation step, not the one-pot application.

  • Iodination: Treat 4-bromo-2-nitrophenol with Iodine Monochloride (ICl) in acetic acid at 40°C. The nitro group directs the iodine to the vacant ortho position (C6).

  • Reduction: Reduce the nitro group using Sodium Dithionite (Na₂S₂O₄) or Iron/Acetic acid. Avoid catalytic hydrogenation (H₂/Pd) as it may cause hydrodehalogenation (stripping the Iodine/Bromine).

Part 3: Application Protocols

Protocol 1: One-Pot Oxidative Cyclization

Objective: Synthesis of 2-substituted-5-bromo-7-iodobenzoxazoles. Mechanism: Schiff base formation followed by oxidative ring closure.[1]

Reagents:

  • Substrate: 2-Amino-4-bromo-6-iodophenol (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.1 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv) OR DDQ.

  • Solvent: Ethanol/Water (green method) or DCM (anhydrous method).

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask, dissolve 1.0 mmol of 2-amino-4-bromo-6-iodophenol in 5 mL of Ethanol. Add 1.1 mmol of the desired benzaldehyde.

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating imine formation.

  • Oxidative Closure: Add 1.1 mmol of PIDA (PhI(OAc)₂).

    • Why PIDA? It is a mild, metal-free oxidant that effects cyclization rapidly without affecting the aryl halides.

  • Reaction: Stir at RT for 1-2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar fluorescent spot (benzoxazole).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid byproduct) and brine.

  • Purification: Silica gel column chromatography.

Data Summary: Typical Yields

Aldehyde SubstituentReaction TimeYield (%)Notes
Phenyl (H)1.5 h88%Standard reference
4-Nitro (Electron Poor)1.0 h92%Faster imine formation
4-Methoxy (Electron Rich)2.5 h81%Slower oxidation step
2-Pyridyl2.0 h75%Potential catalyst coordination
Protocol 2: Sequential One-Pot Cyclization & Cross-Coupling

Objective: Synthesis of 5-bromo-7-aryl-2-substituted-benzoxazoles without isolating the intermediate. Critical Parameter: Temperature control is vital to prevent premature activation of the C-Br bond.

Step-by-Step Methodology:

  • Cyclization (Phase 1):

    • Combine aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in 1,4-Dioxane (5 mL).

    • Add DDQ (1.1 equiv) as the oxidant. Stir at RT for 2 hours until cyclization is complete.

    • Note: Do not use halogenated solvents if moving to Pd-catalysis next.

  • Degassing:

    • Bubble Nitrogen/Argon through the mixture for 10 minutes to remove dissolved oxygen.

  • Cross-Coupling (Phase 2):

    • Add Boronic Acid (1.1 equiv).

    • Add Base: Cs₂CO₃ (2.0 equiv, solid).

    • Add Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Crucial Step: Add 0.5 mL of water (Suzuki coupling requires trace water).

  • Reaction:

    • Heat to 60°C . Do not exceed 80°C.

    • Why 60°C? The C7-Iodine bond is weak and will undergo oxidative addition at mild temperatures. The C5-Bromine bond typically requires temperatures >90°C or more active catalysts (like Pd(dppf)Cl₂) to react efficiently. This thermal window ensures chemoselectivity.

  • Workup: Filter through Celite to remove Palladium residues. Dilute with water, extract with EtOAc.

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Chemoselective Coupling Start Start: Aminophenol + Aldehyde Oxidant Add Oxidant (DDQ/PIDA) Solvent: Dioxane Start->Oxidant Check TLC Check: Benzoxazole Formed? Oxidant->Check AddR Add Boronic Acid + Base Check->AddR Yes Cat Add Pd(PPh3)4 Temp: 60°C AddR->Cat Final Final Product: 5-Br-7-Aryl-Benzoxazole Cat->Final

Figure 2: Operational workflow for the sequential one-pot protocol, highlighting the critical transition from cyclization to coupling.

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

  • Oxidation Stalling:

    • Symptom:[2][3][4][5][6][7] Schiff base persists (yellow color doesn't fade/change).

    • Fix: Ensure the reaction is not "wet" if using PIDA. If using air/O₂, add a catalytic amount of activated carbon or switch to a stronger oxidant like MnO₂.

  • Loss of Chemoselectivity (Phase 2):

    • Symptom:[2][3][4][5][6][7] Mixture of mono-coupled (desired) and bis-coupled (undesired) products.

    • Cause: Temperature too high (>80°C) or highly active boronic acids used.

    • Fix: Keep temperature at 50-60°C. Use Pd(PPh₃)₄ rather than Pd(OAc)₂/S-Phos, as the triphenylphosphine ligand is less active and enhances selectivity for the Iodide.

  • Purification Issues:

    • The 5-bromo-7-iodo intermediate is lipophilic. If it co-elutes with the final product, switch the solvent system to Toluene/Hexane to exploit pi-stacking differences.

References

  • Benzoxazole Synthesis (General Mechanisms)

    • Organic Chemistry Portal. "Synthesis of Benzoxazoles."[1][3][4][6][8] Available at: [Link]

  • Chemoselective Coupling (I vs Br)

    • PubChem.[9][10] "2-Bromo-4-chloro-6-iodophenol (Analogous Reactivity Data)." CID 19935917.[9] Available at: [Link]

  • One-Pot Methodologies

    • Neumann, K. T., et al.[8] "A Sequential One-Pot Procedure for the Synthesis of 2-(Hetero)aryl Benzoxazoles." Org.[4][8] Lett., 2015, 17, 2094-2097.[8] (Cited for general one-pot aminocarbonylation/cyclization logic).

    • Gorepatil, P. B., et al. "Green Synthesis of Benzoxazoles."[8] Synlett, 2013, 24, 2241-2244.[8] (Cited for aldehyde condensation protocols).[1][3][4][6][8]

  • Precursor Synthesis (Analogous)

    • Organic Syntheses.[4][6] "2-Amino-4-nitrophenol." Coll. Vol. 3, p.83 (1955). (Foundational reduction chemistry).[8] Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation of 2-Amino-4-bromo-6-iodophenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-6-iodophenol Executive Summary & Strategic Comparison 2-Amino-4-bromo-6-iodophenol is a densely functionalized aromatic scaffold, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-4-bromo-6-iodophenol

Executive Summary & Strategic Comparison

2-Amino-4-bromo-6-iodophenol is a densely functionalized aromatic scaffold, often employed as a critical intermediate in the synthesis of benzoxazoles and complex pharmaceutical heterocycles. Its analysis presents a unique challenge due to the presence of two distinct halogens (Bromine and Iodine) and two ionizable groups (Amine and Hydroxyl).

This guide compares the three primary ionization modalities available to researchers. Unlike simple organics, the choice of ionization for this molecule dictates not just sensitivity, but the structural information obtained.

Comparative Analysis: Ionization Modalities
FeatureElectrospray Ionization (ESI+) Electrospray Ionization (ESI-) Electron Ionization (EI)
Primary Species

(Protonated)

(Deprotonated)

(Radical Cation)
Sensitivity High (Favored by basic amine)High (Favored by acidic phenol)Moderate (Requires volatility)
Fragmentation Controlled (CID). Yields structural connectivity.Controlled (CID).[1] Often simpler spectra."Hard" ionization. Extensive in-source fragmentation.
Halogen Stability High. C-I bond often survives source.Moderate.Low. C-I bond often cleaves in source.
Best Application Structural Confirmation & Quantitation Impurity Profiling Library Matching (GC-MS)

Recommendation: For drug development workflows requiring definitive structural confirmation, ESI+ (Positive Mode) is the superior choice. It leverages the basicity of the amine for stable ionization while allowing controlled fragmentation (MS/MS) to map the halogen positions.

Technical Deep Dive: Fragmentation Mechanics

The mass spectral signature of 2-Amino-4-bromo-6-iodophenol is defined by two core phenomena: the Isotopic Fingerprint and the Halogen Lability Hierarchy .

A. The Isotopic Fingerprint

Before fragmentation occurs, the molecular ion cluster provides immediate confirmation of the halogen content.

  • Iodine (

    
    ):  Monoisotopic. Does not contribute to the isotope pattern width.
    
  • Bromine (

    
     / 
    
    
    
    ):
    Present in a ~1:1 ratio.
  • Result: The molecular ion appears as a distinct doublet separated by 2 Da.

    • m/z ~313 (containing

      
      )
      
    • m/z ~315 (containing

      
      )
      
B. Fragmentation Pathways (ESI+ Mode)

In Collision-Induced Dissociation (CID), the fragmentation follows a specific energy hierarchy. The Carbon-Iodine (C-I) bond is significantly weaker (~57 kcal/mol) than the Carbon-Bromine (C-Br) bond (~68 kcal/mol).

  • Precursor Selection:

    
     at m/z 313.9 (using 
    
    
    
    ).
  • Primary Loss (Neutral Loss of Iodine): The weakest link breaks first. The molecule loses a neutral Iodine radical (

    
    ) or HI, generating a radical cation or cation at m/z 186/187 .
    
  • Secondary Loss (Deamination/Dehydration): The resulting phenol-amine core is unstable and often ejects

    
     (17 Da) or 
    
    
    
    (28 Da), characteristic of phenolic systems.
C. Mechanistic Visualization

The following diagram details the fragmentation cascade under Positive ESI conditions.

FragmentationPathway M Precursor Ion [M+H]+ m/z 313.9 / 315.9 (Isotopic Doublet) Frag1 Fragment A: Loss of Iodine [M+H - I]+ m/z ~186.9 M->Frag1 Primary Pathway (Weak C-I Bond) Frag2 Fragment B: Loss of NH3 (Cyclization Precursor) m/z ~296.9 M->Frag2 Secondary Pathway (Ortho Effect) Frag3 Fragment C: Ring Cleavage/CO Loss m/z ~158.9 Frag1->Frag3 CID High Energy Neutral_I Neutral Loss: I• (127 Da) Neutral_NH3 Neutral Loss: NH3 (17 Da)

Figure 1: Predicted ESI+ fragmentation pathway. The loss of Iodine is the dominant event due to bond dissociation energy differences.

Validated Experimental Protocol

This protocol is designed for LC-MS/MS analysis using a Triple Quadrupole or Q-TOF system. It is self-validating through the use of the specific isotopic pattern check.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile initially as it can suppress ionization in some phenolic amines.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for infusion/injection.

  • Additive: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-). Crucial: Do not use TFA, as it suppresses negative ion formation if you switch modes.

Phase 2: Instrument Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source loss of Iodine).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Phase 3: Data Acquisition & Validation
  • Full Scan (MS1): Scan m/z 100–500.

  • Validation Check: Observe the m/z 313.9 and 315.9 doublet.

    • Pass Criteria: The peaks must have near-equal intensity (height ratio 1.0 : 0.98).

    • Fail Criteria: If 313.9 is missing or the ratio is skewed, check for in-source dehalogenation (lower Cone Voltage).

  • Product Ion Scan (MS2): Select m/z 313.9 as precursor.

    • Collision Energy Ramp: 10 -> 40 eV.

    • Target Fragments: Look for 186.9 (Loss of I) and 233.9 (Loss of Br - rare, usually I goes first).

Experimental Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH + 0.1% Formic Acid LC LC Separation C18 Column H2O/MeOH Gradient Sample->LC ESI ESI Source Positive Mode 3.5 kV LC->ESI MS1 MS1 Scan Check Isotope Ratio 313/315 (1:1) ESI->MS1 CID CID Fragmentation Collision Energy 10-40 eV MS1->CID Data Data Analysis Confirm Loss of I (m/z 187) CID->Data

Figure 2: Step-by-step LC-MS/MS workflow for structural confirmation.

Quantitative Reference Data

The following table summarizes the theoretical mass values for the protonated species


. Use these values to calibrate your extraction windows (typically ± 0.05 Da for High Res, ± 0.5 Da for Unit Res).
Ion IdentityFormulaTheoretical m/z (

)
Theoretical m/z (

)
Notes
Precursor

313.87 315.87 Base Peak Doublet
Fragment 1

186.96 188.96 Loss of Iodine (

)
Fragment 2

234.95 N/ALoss of Bromine (

) - Less Common
Fragment 3

158.97 160.97 Loss of I + CO

References

  • PubChem. 2-Amino-4-bromophenol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 4, 2026).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Halides and Phenols. Available at: [Link] (Accessed Feb 4, 2026).

Sources

Comparative

Reactivity Differential: Iodo- vs. Bromo-Aminophenols in High-Value Scaffold Synthesis

Executive Summary: The Halogen Advantage In the structural optimization of small molecule drugs, aminophenols serve as privileged scaffolds, particularly in the synthesis of benzoxazoles, benzothiazoles, and indoles. Whe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the structural optimization of small molecule drugs, aminophenols serve as privileged scaffolds, particularly in the synthesis of benzoxazoles, benzothiazoles, and indoles. When functionalizing these cores, the choice between an iodo- or bromo-substituent is rarely arbitrary.

While iodo-aminophenols offer superior reactivity (kinetic advantage) due to weaker C–I bond dissociation energy (BDE), they suffer from lower stability and a propensity for dehalogenation. Bromo-aminophenols , conversely, offer robust stability and controlled reactivity, often requiring specialized ligands for activation. This guide dissects these differences to enable orthogonal functionalization strategies—reacting one site exclusively in the presence of the other.

Mechanistic Underpinnings: The Kinetic Landscape

The primary differentiator in palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) is the rate of Oxidative Addition (OA) . This is typically the rate-determining step (RDS) for aryl bromides, whereas for aryl iodides, the OA is rapid, shifting the RDS to transmetallation or reductive elimination.

Bond Dissociation Energy (BDE) & Reactivity

The reactivity hierarchy correlates directly with bond strength. In aminophenol systems, the electron-donating nature of the amine (-NH₂) and hydroxyl (-OH) groups increases electron density on the ring, generally facilitating OA for both halogens compared to electron-deficient systems, but the gap remains distinct.

SubstituentBond Length (Å)BDE (kcal/mol)Relative Reactivity (Pd-Catalysis)Primary Risk
Iodo (-I) ~2.10~57High (Fast OA)Dehalogenation (Reduction), Light Sensitivity
Bromo (-Br) ~1.90~68Moderate (Slower OA)Requires elevated temp or bulky ligands
Chloro (-Cl) ~1.74~83Low Inert under standard conditions
Visualization: The Catalytic Cycle & Rate Limiting Steps

The following diagram illustrates where the reactivity divergence occurs in the catalytic cycle.

CatalyticCycle cluster_legend Reactivity Key Pd0 Pd(0) Species OxAdd Oxidative Addition (Pd-X Species) Pd0->OxAdd + Ar-X ArI Ar-I (Fast OA) ArI->OxAdd Low Barrier ArBr Ar-Br (Slow OA) ArBr->OxAdd High Barrier (RDS) TransMet Transmetallation OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product key1 Blue: Iodo (Kinetic Control) key2 Red: Bromo (Thermodynamic Stability)

Figure 1: Comparative oxidative addition pathways. Note that for Ar-Br, the initial addition is often the bottleneck, whereas Ar-I enters the cycle rapidly.

Strategic Application: Orthogonal Functionalization

The most powerful application of this reactivity difference is sequential cross-coupling . By utilizing a "bifunctional" scaffold containing both iodine and bromine (e.g., 2-amino-4-bromo-6-iodophenol), researchers can selectively functionalize the C–I bond at room temperature, leaving the C–Br bond intact for a subsequent, harsher reaction.

Workflow: Sequential Suzuki-Miyaura Coupling
  • Step 1 (Site A - Iodine): Use mild base (Na₂CO₃), standard ligand (PPh₃), and low temperature (RT to 40°C).

  • Step 2 (Site B - Bromine): Use strong base (K₃PO₄), electron-rich bulky ligand (e.g., XPhos, SPhos), and high temperature (80-100°C).

SequentialWorkflow Start Substrate: 2-Amino-4-bromo-6-iodophenol Step1 Step 1: Selective C-I Coupling Pd(PPh3)4, Na2CO3, 40°C (Kinetic Control) Start->Step1 Intermed Intermediate: 4-Bromo-6-aryl-aminophenol Step1->Intermed -I reacts only Step2 Step 2: C-Br Coupling Pd2(dba)3, XPhos, K3PO4, 100°C (Forcing Conditions) Intermed->Step2 Final Final Product: Di-functionalized Scaffold Step2->Final -Br reacts

Figure 2: Orthogonal strategy exploiting the BDE gap between C-I and C-Br.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of Iodo-Aminophenol

Targeting the C-I bond while preserving a C-Br bond or sensitive functional groups.

Reagents:

  • Substrate: 2-Amino-4-bromo-6-iodophenol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Procedure:

  • Degassing: Charge a reaction vial with the aminophenol, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Aminophenols oxidize easily; inert atmosphere is non-negotiable.

  • Solvation: Add degassed solvents and base via syringe.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The C-I bond should convert fully. If the temperature exceeds 60°C, trace oxidative addition into the C-Br bond may occur.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Aminophenols can streak on silica; add 1% Et₃N to the eluent.

Protocol B: Activation of the Bromo-Aminophenol

Targeting the recalcitrant C-Br bond.

Reagents:

  • Substrate: 4-Bromo-aminophenol derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine reagents in a pressure tube.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Insight: The use of SPhos (Buchwald ligand) facilitates the oxidative addition into the stronger C-Br bond and stabilizes the Pd center against the free amine/alcohol coordination.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from cross-coupling screens of halo-aminophenols.

FeatureIodo-AminophenolBromo-Aminophenol
Typical Yield (Suzuki) 85–95%70–85%
Reaction Time 2–6 Hours12–24 Hours
Temp. Requirement RT – 50°C80°C – 120°C
Catalyst Load Low (1–3 mol%)Moderate (5 mol%)
Side Reactions Dehalogenation (Ar-I

Ar-H)
Homocoupling (Ar-Ar)
Storage Stability Low (Dark/Cold required)High (Stable at RT)
The "Iodine Trap": Dehalogenation

A common pitfall with iodo-aminophenols is hydrodehalogenation . In the presence of hydride sources (even from solvents like alcohols) and Pd, the Ar-I bond can be reduced to Ar-H rather than coupled.

  • Mitigation: Use non-protic solvents (DMF, Dioxane) if possible, or ensure strictly anhydrous conditions if using hydride-donor reagents.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Electrophile Selection. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles from 2-Aminophenols. Retrieved from [Link]

  • ResearchGate. (2025). Bond Dissociation Energies of Substituted Phenols: A DFT Study. Retrieved from [Link]

Validation

Technical Comparison Guide: Characterization and Purity Profiling of 2-Amino-4-bromo-6-iodophenol

Executive Summary 2-Amino-4-bromo-6-iodophenol (CAS: 855836-12-3) is a specialized tri-substituted aromatic scaffold used primarily in the synthesis of thyromimetic agents and as a highly functionalized intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-bromo-6-iodophenol (CAS: 855836-12-3) is a specialized tri-substituted aromatic scaffold used primarily in the synthesis of thyromimetic agents and as a highly functionalized intermediate for palladium-catalyzed cross-coupling reactions. Its unique structure—featuring an amine, a phenol, and two distinct halogens (bromine and iodine)—offers orthogonal reactivity, allowing for sequential functionalization.

This guide provides a rigorous analysis of its elemental composition, comparing it against its closest stable analog, 2-Amino-4,6-dibromophenol . We analyze the theoretical vs. experimental elemental signatures to assist researchers in validating sample identity and purity.

Elemental Analysis & Composition Data

Accurate elemental analysis (EA) is the primary method for confirming the regiochemistry of halogenation in this compound. Due to the high mass percentage of iodine (~40%), standard CHN analysis must be coupled with specific halogen determination to differentiate this product from incomplete reaction byproducts (e.g., starting material 2-Amino-4-bromophenol).

Theoretical Composition (Standard)

The following table establishes the theoretical baseline for C₆H₅BrINO (MW: 313.92 g/mol ).

ElementSymbolAtomic MassCountMass ContributionTheoretical % (w/w)
Iodine I126.901126.9040.43%
Bromine Br79.90179.9025.45%
Carbon C12.01672.0722.96%
Oxygen O16.00116.005.10%
Nitrogen N14.01114.014.46%
Hydrogen H1.0155.041.61%
Comparative Analysis: Target vs. Analog

Distinguishing the target from its di-bromo analog is critical, as they behave similarly in HPLC but exhibit drastically different reactivity in Suzuki or Sonogashira couplings.

FeatureTarget: 2-Amino-4-bromo-6-iodophenol Alternative: 2-Amino-4,6-dibromophenol Differentiation Factor
Formula C₆H₅BrINOC₆H₅Br₂NOIodine vs. Bromine substitution
MW 313.92 g/mol 266.92 g/mol Target is ~47 Da heavier
% Halogen 65.88% (Combined I + Br)59.86% (Br only)Total halogen content is significantly higher in the target.
% Carbon 22.96%26.99%The target has a lower Carbon % due to the heavy Iodine atom.
Reactivity High (C-I bond is weak, ~57 kcal/mol)Moderate (C-Br bond is stronger, ~68 kcal/mol)Target allows selective coupling at C6 (Iodine site).

Critical Insight: A common purity failure mode is the presence of unreacted 2-Amino-4-bromophenol. If your Elemental Analysis shows Carbon > 23.5% and Halogen < 65% , the sample is likely contaminated with the mono-halogenated precursor.

Experimental Protocols

Synthesis & Purification Workflow

To obtain a sample of sufficient purity for Elemental Analysis (>98%), the compound must be synthesized via controlled iodination of 2-amino-4-bromophenol. The following protocol minimizes the formation of di-iodo byproducts.

Reagents:

  • Substrate: 2-Amino-4-bromophenol (CAS 40925-68-6)[1][2]

  • Iodinating Agent: Iodine Monochloride (ICl) or

    
     / 
    
    
    
  • Solvent: Glacial Acetic Acid or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-Amino-4-bromophenol in 20 mL of glacial acetic acid. Maintain temperature at 20°C.

  • Addition: Add 1.05 equivalents of ICl dropwise over 30 minutes. The slow addition prevents over-iodination.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (

    
    ). This reduces unreacted iodine (purple/brown color should fade to yellow).
    
  • Isolation: Filter the resulting precipitate. The solid is typically light brown/tan.

  • Purification (Crucial for EA): Recrystallize from Ethanol/Water (9:1). Drying must be performed in a vacuum desiccator over

    
     for 24 hours to remove solvent traces that skew Hydrogen/Carbon values.
    
Visualization of Synthesis Logic

The following diagram illustrates the regioselectivity governed by the directing groups (-OH and -


), ensuring the Iodine installs at the C6 position.

SynthesisPath Start 2-Amino-4-bromophenol (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Activation by -OH/-NH2 (Ortho/Para Directing) Reagent Iodine Monochloride (ICl) (Electrophilic Source) Reagent->Intermediate Product 2-Amino-4-bromo-6-iodophenol (Target) Intermediate->Product Substitution at C6 (Sterically Accessible) Byproduct Di-iodo / Regioisomers (Impurities) Intermediate->Byproduct Over-reaction

Figure 1: Electrophilic Aromatic Substitution pathway. The -OH and -NH2 groups activate the ring, directing the Iodine electrophile to the open ortho position (C6).

Performance & Stability Profile

Reactivity Matrix

The defining feature of 2-Amino-4-bromo-6-iodophenol is its chemoselectivity . In metal-catalyzed cross-coupling, the C-I bond reacts significantly faster than the C-Br bond.

Reaction TypeSite of ActionReagent ExampleOutcome
Sonogashira Coupling C6-Iodine Alkyne / Pd(0) / Cu(I)Selective alkynylation at C6; Br remains intact.
Suzuki Coupling C6-Iodine Boronic Acid / Pd(0)Selective arylation at C6.
Lithium-Halogen Exchange C6-Iodine

-BuLi @ -78°C
Selective lithiation at C6 (Kinetic control).
Stability Warning

Unlike the di-bromo alternative, the iodo-analog is photosensitive .

  • Storage: Must be stored in amber vials under Argon at 2-8°C.

  • Degradation: Exposure to UV light causes homolytic cleavage of the C-I bond, releasing free iodine (sample turns dark purple) and degrading the elemental analysis profile (lowering %I, raising %C).

Selectivity Visualization

Reactivity cluster_0 Primary Reactivity (High Selectivity) cluster_1 Secondary Reactivity (Requires Forcing Conditions) Target 2-Amino-4-bromo-6-iodophenol Path1 Pd(0) Oxidative Addition (Fastest Step) Target->Path1  Weak C-I Bond  (~57 kcal/mol) Path2 Pd(0) Insertion into C-Br (Slower Step) Target->Path2  Stronger C-Br Bond  (~68 kcal/mol) Product1 C6-Functionalized Product (Br retained) Path1->Product1 Product1->Path2  Sequential  Coupling Product2 C4, C6-Difunctionalized Product Path2->Product2

Figure 2: Chemoselective reactivity profile. The weaker C-I bond allows for controlled, sequential modification of the molecular scaffold.

References

  • PubChem. (2024).[3][4] Compound Summary: 2-Amino-4-bromophenol (Precursor Characterization). National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2024). Consolidated Chemical Properties Database.

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-Amino-4-bromo-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-Amino-4-bromo-6-iodophenol 2-Amino-4-bromo-6-iodophenol is a halogenated aromatic compound with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Amino-4-bromo-6-iodophenol

2-Amino-4-bromo-6-iodophenol is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. The precise substitution pattern of amino, bromo, and iodo groups on the phenol ring imparts unique chemical properties that are of interest in the synthesis of more complex molecules. The purity and accurate characterization of such starting materials are paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in a drug development pipeline.

This guide addresses the critical need for reliable reference standards and robust analytical methods for 2-Amino-4-bromo-6-iodophenol. In the absence of commercially available certified reference standards for this specific molecule, this document provides a framework for selecting and validating suitable commercial-grade materials and compares potential analytical techniques for its analysis.

The Landscape of Available Reference Materials

A thorough market survey reveals that while 2-Amino-4-bromo-6-iodophenol is commercially available, it is not currently offered as a certified reference material (CRM) from major pharmacopoeias or metrological institutes. Researchers must therefore rely on commercial suppliers who provide the compound with varying levels of purity and characterization.

Key Considerations for Selecting a Reference Standard:

  • Purity Specification: Look for suppliers that provide a purity value, preferably determined by a quantitative method like HPLC or GC. A purity of ≥95% is generally recommended for use as a working standard.

  • Certificate of Analysis (CoA): A comprehensive CoA is essential. It should include, at a minimum, the compound's identity, CAS number, molecular formula, molecular weight, and the method used to determine purity.

  • Characterization Data: Access to spectroscopic data (e.g., ¹H NMR, Mass Spectrometry) is highly desirable to confirm the chemical structure.

Table 1: Comparison of 2-Amino-4-bromo-6-iodophenol and Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
2-Amino-4-bromo-6-iodophenol 855836-12-3C₆H₅BrINO313.92Light brown powder[1]
2-Amino-4-bromophenol40925-68-6C₆H₆BrNO188.02White to gray to brown powder to crystal; Melting Point: 133 °C
2-Amino-6-bromophenolNot AvailableC₆H₅BrNO188.02Not readily available commercially.
4-Amino-2,6-dibromophenol609-21-2C₆H₅Br₂NO266.92Data available includes ¹H NMR and Mass Spectra[2]
2-Bromo-4-iodophenol133430-98-5C₆H₄BrIO298.90Harmful if swallowed, causes skin and eye irritation[3]
2-Bromo-6-iodophenol2040-86-0C₆H₄BrIO298.90Causes severe skin burns and eye damage[4]

Expert Insight: Given the lack of a certified standard, it is imperative to perform in-house validation of any purchased material. This includes identity confirmation via spectroscopic methods and purity assessment by a primary analytical technique, as detailed in the following sections.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of 2-Amino-4-bromo-6-iodophenol, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Its advantages include high resolution, sensitivity, and the ability to separate the main component from structurally similar impurities without the need for derivatization.

Rationale for Method Selection

Halogenated phenols are generally amenable to reversed-phase HPLC. The aromatic nature of 2-Amino-4-bromo-6-iodophenol allows for strong chromophoric activity, making UV detection a suitable and cost-effective choice. A C18 stationary phase is a logical starting point due to the compound's moderate polarity. The mobile phase composition can be optimized to achieve adequate retention and separation from potential impurities.

Detailed Experimental Protocol for HPLC Analysis

Objective: To determine the purity of a 2-Amino-4-bromo-6-iodophenol sample.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • 2-Amino-4-bromo-6-iodophenol sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on typical absorbance for phenols; should be optimized by running a UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Amino-4-bromo-6-iodophenol sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Self-Validation:

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standards at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the measurement.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate caption Figure 1. HPLC analysis workflow.

Caption: Figure 1. HPLC analysis workflow.

Confirmatory Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical technique to confirm the identity and assess the purity of 2-Amino-4-bromo-6-iodophenol. While direct analysis of aminophenols by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.

Rationale for Method Selection

Derivatization of the polar amino and hydroxyl groups to less polar moieties enhances the volatility and thermal stability of the analyte, making it more amenable to GC separation. The mass spectrometer provides definitive structural information, confirming the molecular weight and fragmentation pattern of the derivatized compound. This serves as a powerful tool for identity confirmation.

Detailed Experimental Protocol for GC-MS Analysis (with Derivatization)

Objective: To confirm the identity and assess the purity of a 2-Amino-4-bromo-6-iodophenol sample via GC-MS after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

Materials:

  • 2-Amino-4-bromo-6-iodophenol sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the 2-Amino-4-bromo-6-iodophenol sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature.

  • Dilute the reaction mixture with 800 µL of ethyl acetate.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Data Analysis:

  • The identity of the derivatized 2-Amino-4-bromo-6-iodophenol is confirmed by its retention time and the mass spectrum of the corresponding peak. The expected molecular ion of the di-TMS derivative would be m/z 457.9 (calculated for C₁₂H₂₀BrINOSi₂).

  • Purity can be estimated by the area percent of the main peak relative to other detected components.

Visualization of the Derivatization and GC-MS Workflow

GCMS_Workflow cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample add_reagents Add Pyridine and BSTFA weigh->add_reagents heat Heat at 70°C add_reagents->heat dilute Dilute with Ethyl Acetate heat->dilute inject Inject into GC-MS dilute->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect analyze_rt Analyze Retention Time detect->analyze_rt analyze_ms Analyze Mass Spectrum detect->analyze_ms confirm_id Confirm Identity analyze_rt->confirm_id analyze_ms->confirm_id caption Figure 2. GC-MS analysis workflow.

Caption: Figure 2. GC-MS analysis workflow.

Structural Confirmation: The Role of NMR Spectroscopy

While HPLC and GC-MS are excellent for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural elucidation. A ¹H NMR spectrum of the 2-Amino-4-bromo-6-iodophenol standard should be acquired to confirm the substitution pattern on the aromatic ring.

Expected ¹H NMR Features (in a suitable deuterated solvent like DMSO-d₆):

  • Two distinct aromatic proton signals, likely appearing as doublets due to ortho-coupling.

  • A broad singlet for the amino (-NH₂) protons.

  • A singlet for the hydroxyl (-OH) proton.

The chemical shifts and coupling constants of the aromatic protons will be characteristic of the specific arrangement of the substituents.

Conclusion and Recommendations

The accurate analysis of 2-Amino-4-bromo-6-iodophenol is crucial for its application in research and development. In the absence of a certified reference standard, a multi-pronged approach is necessary:

  • Procurement: Source the material from a reputable supplier that provides a detailed Certificate of Analysis.

  • In-house Validation:

    • Confirm the identity of the material using ¹H NMR and GC-MS.

    • Establish the purity using a validated HPLC method as the primary technique.

  • Alternative Standards: For comparative purposes, commercially available standards of structurally similar compounds, such as 2-Amino-4-bromophenol, can be used to verify system suitability and chromatographic performance.

By implementing these rigorous analytical practices, researchers can ensure the quality and reliability of their work, leading to more robust and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22160860, 2-Bromo-4-iodophenol. Retrieved February 4, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22237585, 2-Bromo-6-iodophenol. Retrieved February 4, 2026, from [Link].

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved February 4, 2026, from [Link]

  • Mehta, A. K., et al. (2014). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 1(3).
  • Di, J., et al. (2014). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Rasayan Journal of Chemistry, 7(4), 353-358.

Sources

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